molecular formula C16H18O2 B11872169 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one CAS No. 67013-65-4

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one

Cat. No.: B11872169
CAS No.: 67013-65-4
M. Wt: 242.31 g/mol
InChI Key: BNMJYKYBGFJSQP-UHFFFAOYSA-N
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Description

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one is a chemical compound known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one typically involves the reaction of 1-naphthol with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one can be compared with other similar compounds, such as:

    1-(1-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with a shorter carbon chain.

    1-(1-Hydroxynaphthalen-2-yl)prop-2-en-1-one: Contains an additional double bond in the carbon chain.

    1-(1-Hydroxynaphthalen-2-yl)butan-1-one: Similar structure but with a different carbon chain length.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.

Biological Activity

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one is a compound characterized by its unique structure, which includes a hydroxynaphthalene moiety and a hexanone chain. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

  • Chemical Formula : C_{13}H_{14}O_{2}
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features a hydroxyl group attached to the naphthalene ring, contributing to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

2. Antitumor Activity

The compound has shown promise in cancer therapy, particularly in targeting specific proteins involved in cancer cell proliferation. For example, studies have indicated that similar compounds can inhibit Mcl-1, an antiapoptotic protein associated with various cancers .

The biological activity of this compound is believed to stem from its interaction with biological targets such as metal ions and proteins. Interaction studies suggest that the compound can bind specifically to proteins involved in cell signaling pathways, potentially leading to modulation of cellular processes like apoptosis and proliferation.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructure FeaturesUnique Properties
1-(3-Hydroxynaphthalen-2-Yl)ethanoneHydroxynaphthalene with ethanoneKnown for selective detection of metal ions
2-Hydroxy-1-naphthaldehydeAldehyde functional groupUsed extensively in organic synthesis
7-HydroxyflavoneFlavonoid structureExhibits strong antioxidant properties
4-HydroxycoumarinCoumarin derivativeNotable for anticoagulant activity

Case Study 1: Antitumor Activity

In a study investigating small-molecule inhibitors targeting Mcl-1, compounds similar to this compound were synthesized and tested on human melanoma and pancreatic cancer cells. These compounds demonstrated significant cytotoxicity, particularly against cells lacking the TP53 tumor suppressor gene, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on the hydroxynaphthalene structure were evaluated for their antimicrobial properties against common bacterial strains. Results indicated that several derivatives exhibited potent antibacterial effects, supporting further exploration into their clinical applications.

Properties

CAS No.

67013-65-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)hexan-1-one

InChI

InChI=1S/C16H18O2/c1-2-3-4-9-15(17)14-11-10-12-7-5-6-8-13(12)16(14)18/h5-8,10-11,18H,2-4,9H2,1H3

InChI Key

BNMJYKYBGFJSQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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